molecular formula C13H8F3NO B1644397 N-(3,5-difluorophenyl)-2-fluorobenzamide

N-(3,5-difluorophenyl)-2-fluorobenzamide

Cat. No.: B1644397
M. Wt: 251.2 g/mol
InChI Key: WHDHRRARNXDTMF-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-fluorobenzamide is an aromatic amide compound characterized by the presence of fluorine atoms on both the phenyl and benzamide rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-fluorobenzamide typically involves the reaction of 3,5-difluoroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-4-fluorobenzamide
  • N-(3,5-difluorophenyl)-2-chlorobenzamide
  • N-(3,5-difluorophenyl)-2-bromobenzamide

Uniqueness

N-(3,5-difluorophenyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H8F3NO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18)

InChI Key

WHDHRRARNXDTMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)F

Origin of Product

United States

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